molecular formula C10H14NO4PS B14583403 2-Cyano-5-methylthiophen-3-yl diethyl phosphate CAS No. 61124-91-2

2-Cyano-5-methylthiophen-3-yl diethyl phosphate

Cat. No.: B14583403
CAS No.: 61124-91-2
M. Wt: 275.26 g/mol
InChI Key: WVKVYRUXEXDTBL-UHFFFAOYSA-N
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Description

2-Cyano-5-methylthiophen-3-yl diethyl phosphate is a chemical compound that belongs to the class of organophosphorus compounds It features a thiophene ring substituted with a cyano group and a methyl group, along with a diethyl phosphate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-methylthiophen-3-yl diethyl phosphate typically involves the reaction of 2-Cyano-5-methylthiophene with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Cyano-5-methylthiophene+Diethyl phosphorochloridate2-Cyano-5-methylthiophen-3-yl diethyl phosphate+HCl\text{2-Cyano-5-methylthiophene} + \text{Diethyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} 2-Cyano-5-methylthiophene+Diethyl phosphorochloridate→2-Cyano-5-methylthiophen-3-yl diethyl phosphate+HCl

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-methylthiophen-3-yl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The diethyl phosphate ester can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the diethyl phosphate ester in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Phosphate esters with different substituents.

Scientific Research Applications

2-Cyano-5-methylthiophen-3-yl diethyl phosphate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Cyano-5-methylthiophen-3-yl diethyl phosphate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the phosphate ester play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-5-methylthiophene: Lacks the diethyl phosphate ester but shares the thiophene core.

    Diethyl phosphorochloridate: Contains the diethyl phosphate ester but lacks the thiophene ring.

    Thiophene derivatives: Various thiophene-based compounds with different substituents.

Uniqueness

2-Cyano-5-methylthiophen-3-yl diethyl phosphate is unique due to the combination of the cyano group, methyl group, and diethyl phosphate ester on the thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

CAS No.

61124-91-2

Molecular Formula

C10H14NO4PS

Molecular Weight

275.26 g/mol

IUPAC Name

(2-cyano-5-methylthiophen-3-yl) diethyl phosphate

InChI

InChI=1S/C10H14NO4PS/c1-4-13-16(12,14-5-2)15-9-6-8(3)17-10(9)7-11/h6H,4-5H2,1-3H3

InChI Key

WVKVYRUXEXDTBL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=C(SC(=C1)C)C#N

Origin of Product

United States

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